Cas no 1375838-20-2 (N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)

N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide structure
1375838-20-2 structure
Product Name:N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
CAS No:1375838-20-2
MF:C21H24FN3OS
MW:385.498167037964
CID:5896151
PubChem ID:72134818
Update Time:2025-10-18

N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26623522
    • AKOS033164241
    • 1375838-20-2
    • N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
    • Z1204728377
    • N-[1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-1-prop-2-ynylpiperidine-2-carboxamide
    • Inchi: 1S/C21H24FN3OS/c1-4-12-25-13-8-7-11-18(25)20(26)23-14(2)19-15(3)24-21(27-19)16-9-5-6-10-17(16)22/h1,5-6,9-10,14,18H,7-8,11-13H2,2-3H3,(H,23,26)
    • InChI Key: FLRKONFLBFSADV-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2F)=NC(C)=C1C(C)NC(C1CCCCN1CC#C)=O

Computed Properties

  • Exact Mass: 385.16241173g/mol
  • Monoisotopic Mass: 385.16241173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 73.5Ų

N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26623522-0.05g
N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
1375838-20-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Introduction to N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide (CAS No. 1375838-20-2)

N-{1-[2-(2fluorophenyl-4-methyl-1,3-thiazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS number 1375838-20-2, represents a convergence of heterocyclic chemistry and peptidomimetics, making it a subject of extensive research in the development of novel bioactive molecules.

The molecular framework of N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide incorporates several key structural motifs that contribute to its biological activity. The presence of a thiazole ring, a well-known pharmacophore in medicinal chemistry, is particularly noteworthy. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. In this compound, the thiazole ring is substituted with a fluorophenyl group at the 4-position and a methyl group at the 5-position, which are known to enhance binding affinity and metabolic stability.

The piperidine moiety in the compound's name also plays a crucial role in its pharmacological profile. Piperidine derivatives are frequently incorporated into drug molecules due to their ability to modulate enzyme activity and receptor binding. Specifically, the amide linkage in N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide introduces a polar group that can interact with biological targets through hydrogen bonding. This feature is particularly important for designing molecules that require precise interactions with biological macromolecules.

The propargyl group (prop-2yn) at the terminal position of the molecule adds another layer of complexity and functionality. Propargyl groups are versatile handles in organic synthesis and can be used for further derivatization or cross-coupling reactions. This feature makes N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yll]ethyl]-1-(propargyl)piperidine carboxamide a valuable intermediate in the synthesis of more complex drug candidates.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with greater accuracy. Studies have suggested that the combination of the thiazole ring, fluorophenyl substituent, and piperidine scaffold may confer selective binding to enzymes or receptors involved in inflammatory pathways. This has opened up new avenues for exploring its potential as an anti-inflammatory agent or as a lead compound for further drug development.

In addition to its structural complexity, N-{1-[2-(fluorophenyl-4-methyl-l,3-thiazol-l5-yll)ethyl]-l-(propargyll)piperidine carboxamide exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications. The presence of multiple heterocyclic rings and functional groups contributes to its solubility and bioavailability. Furthermore, the fluorine atom in the fluorophenyl group can enhance metabolic stability by reducing susceptibility to enzymatic degradation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring through cyclocondensation reactions, introduction of the fluorophenyl substituent via cross-coupling techniques such as Suzuki-Miyaura coupling, and final assembly via amide bond formation. These synthetic strategies highlight the compound's complexity but also demonstrate its synthetic accessibility for further modifications.

Current research is focused on exploring the pharmacological potential of N-{l-[fluorophenyl-4-methyl-l,3-thiazol-l5-yll)ethyl]-l-(propargyll)piperidine carboxamide in various disease models. Preliminary studies have shown promising results in inhibiting key enzymes involved in inflammation and pain signaling. These findings are supported by computational studies that predict favorable binding interactions between this compound and target proteins.

The development of novel therapeutic agents often involves iterative optimization based on structural modifications guided by biological activity data. The propargyl group in N-{l-[fluorophenyl-4-methyl-l,3-thiazol-l5-yll)ethyl]-l-propargyll)piperidine carboxamide serves as a versatile handle for such modifications. By introducing different substituents at this position or performing cross-coupling reactions with other bioactive moieties, researchers can generate libraries of derivatives with tailored pharmacological profiles.

The growing interest in peptidomimetics as alternatives to natural peptides has also influenced the design of N-{l-[fluorophenyl-4-methyl-l,3-thiazol-l5-yll)ethyl]-l-propargyll)piperidine carboxamide-like compounds. Peptidomimetics offer advantages such as improved stability against enzymatic degradation and enhanced cell membrane permeability. The incorporation of non-peptide scaffolds like piperidine into these mimics has been successful in achieving similar biological activities while overcoming limitations associated with peptide-based drugs.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence can significantly influence both pharmacokinetic properties (e.g., metabolic stability) and pharmacodynamic effects (e.g., receptor binding affinity). In N-{l-[fluorophenyl-4-methyl-l,3-thiazol-l5-yll)ethyl]-l-propargyll)piperidine carboxamide, the fluorine atom contributes to these aspects by enhancing both lipophilicity and metabolic resistance.

In conclusion, N-{l-[fluorophenyl-4-methyl-l,l-thiazol-l5-yll)ethyl]-l-propargyll)piperidine carboxamide (CAS No.137583820) represents an intriguing example of how structural complexity can be leveraged to develop novel bioactive molecules with potential therapeutic applications. Its unique combination of heterocyclic rings,piperidine,fluorophenyl,and propargyl groups makes it a valuable scaffold for further drug discovery efforts aimed at addressing unmet medical needs.

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